![molecular formula C10H9N3OS B5642591 Acetamide, 2-(4-quinazolinylthio)-](/img/structure/B5642591.png)
Acetamide, 2-(4-quinazolinylthio)-
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Overview
Description
Acetamide, 2-(4-quinazolinylthio)-: is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C10H9N3OS and a molecular weight of 219.26 g/mol . It is characterized by the presence of a quinazoline ring system attached to an acetamide group via a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(4-quinazolinylthio)- can be achieved through various methods. One common approach involves the reaction of 2-chloroquinazoline with thiourea to form 2-(4-quinazolinylthio)acetamide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Acetamide, 2-(4-quinazolinylthio)- .
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2-(4-quinazolinylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted acetamides.
Scientific Research Applications
Chemistry: Acetamide, 2-(4-quinazolinylthio)- is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: The compound’s quinazoline core is known for its anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry: In the industrial sector, Acetamide, 2-(4-quinazolinylthio)- is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Acetamide, 2-(4-quinazolinylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting key biological pathways. For example, it may inhibit tyrosine kinases, which are enzymes involved in cell signaling and growth. By blocking these enzymes, the compound can prevent the proliferation of cancer cells .
Comparison with Similar Compounds
- 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
Uniqueness: Acetamide, 2-(4-quinazolinylthio)- is unique due to its specific quinazoline-thioacetamide structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications .
Biological Activity
Acetamide, 2-(4-quinazolinylthio)- is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
Acetamide, 2-(4-quinazolinylthio)- features a quinazoline moiety linked to a thioether group. Its molecular formula is C10H10N2OS with a molecular weight of approximately 218.26 g/mol. This unique structure is critical for its biological activity, influencing how it interacts with various biological targets.
The biological activity of Acetamide, 2-(4-quinazolinylthio)- is primarily attributed to its ability to modulate key metabolic pathways involved in cancer progression. Notably, it has been shown to interact with pyruvate kinase M2 (PKM2), an enzyme that plays a significant role in tumor metabolism and proliferation. By inhibiting PKM2, this compound can alter energy metabolism in cancer cells, potentially leading to reduced tumor growth and increased apoptosis in malignant cells .
Anticancer Activity
Research indicates that Acetamide, 2-(4-quinazolinylthio)- exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with specific signaling pathways associated with cancer progression.
Anti-inflammatory Effects
In addition to its anticancer properties, Acetamide, 2-(4-quinazolinylthio)- may possess anti-inflammatory effects. Similar compounds within the quinazoline family have shown significant analgesic and anti-inflammatory activities in preclinical models. The structural features of Acetamide may confer similar properties, making it a candidate for further investigation in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the potential of Acetamide, 2-(4-quinazolinylthio)-, it is essential to compare it with other compounds that share structural similarities. The following table summarizes notable compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(furan-2-ylmethyl)-4(3H)-quinazolinone | Furan ring; quinazoline core | Anticancer activity |
4-thiazolylacetamide | Thiazole instead of quinazoline | Antimicrobial properties |
1-benzothiazoleacetamide | Benzothiazole structure | Anticancer and anti-inflammatory effects |
These comparisons highlight the diverse biological activities exhibited by quinazoline derivatives and underscore the potential therapeutic applications of Acetamide, 2-(4-quinazolinylthio)-.
Case Studies and Research Findings
- Anticancer Studies : A study reported that Acetamide derivatives significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through caspase activation pathways. The IC50 values for these compounds ranged from 10 to 30 µM.
- Analgesic Activity : In animal models, related quinazoline derivatives demonstrated analgesic effects comparable to standard treatments like diclofenac sodium. The modifications that enhance lipophilicity were found to improve analgesic potency .
- Mechanistic Insights : Molecular docking studies have suggested that Acetamide can effectively bind to the active sites of PKM2 and other metabolic enzymes, disrupting their function and leading to altered cellular metabolism.
Properties
IUPAC Name |
2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-9(14)5-15-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBDLXHTULZSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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